Introduction: The Strategic Importance of Pyridinemethanol Scaffolds
Introduction: The Strategic Importance of Pyridinemethanol Scaffolds
An In-depth Technical Guide to the Chemical Properties and Applications of (4-Methoxyphenyl)(pyridin-2-yl)methanol
Pyridinemethanol derivatives represent a cornerstone class of heterocyclic compounds, serving as indispensable building blocks in the landscape of pharmaceutical and agrochemical research.[1] Their inherent structural versatility, which allows for precise modulation of physicochemical and biological properties, makes them highly sought-after intermediates.[1][2] The pyridine ring, a bioisostere of benzene, often imparts improved water solubility and favorable interactions with biological targets.[2] The introduction of a hydroxymethyl group provides a reactive handle for further synthetic elaboration, creating a gateway to a vast chemical space of potential drug candidates.[1]
This technical guide offers a comprehensive exploration of a specific, high-value pyridinemethanol derivative: (4-Methoxyphenyl)(pyridin-2-yl)methanol . We will delve into its core chemical properties, spectroscopic signature, synthesis, and applications, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this compound in their work.
Part 1: Compound Identification and Core Characteristics
Correctly identifying the molecule is the first step in any rigorous scientific endeavor. The subject of this guide, (4-Methoxyphenyl)(pyridin-2-yl)methanol, is a chiral secondary alcohol featuring a central carbon atom bonded to a hydrogen, a hydroxyl group, a pyridin-2-yl ring, and a 4-methoxyphenyl ring.
| Identifier | Value | Source |
| IUPAC Name | (4-Methoxyphenyl)(pyridin-2-yl)methanol | Hoffman Fine Chemicals[3] |
| Synonym | 4-Methoxy-alpha-pyridylbenzyl alcohol | ChemScene[4] |
| CAS Number | 27805-39-6 | Hoffman Fine Chemicals[3], ChemScene[4] |
| Molecular Formula | C₁₃H₁₃NO₂ | Hoffman Fine Chemicals[3], ChemScene[4] |
| Molecular Weight | 215.25 g/mol | Hoffman Fine Chemicals[3], ChemScene[4] |
| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=N2)O | ChemScene[4] |
Part 2: Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which is critical for planning reactions and formulations.
| Property | Value | Notes & Source |
| Appearance | Solid | Inferred from storage conditions. |
| Storage Conditions | Sealed in dry, 2-8°C | Recommended for maintaining stability.[4] |
| Solubility | Insoluble in water | Expected for similar aromatic alcohols.[5] Soluble in organic solvents like DMSO, PEG300.[6] |
| Purity | ≥98% | Typical purity for commercially available research chemicals. |
Part 3: Spectroscopic Analysis—Deciphering the Molecular Structure
Spectroscopy is the primary tool for structure elucidation and confirmation.[7] Understanding the expected spectral data for (4-Methoxyphenyl)(pyridin-2-yl)methanol is essential for reaction monitoring and quality control.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (8H): Expect a series of multiplets in the δ 6.8-8.6 ppm range. The protons on the 4-methoxyphenyl ring will appear as two doublets (an AA'BB' system) around δ 6.8-7.3 ppm. The four protons on the pyridin-2-yl ring will show distinct signals, with the proton ortho to the nitrogen (at C6) being the most downfield, likely above δ 8.5 ppm.
-
Alpha-Proton (1H): A singlet or a doublet (if coupled to the OH proton) is expected for the benzylic proton (-CH(OH)-), likely in the δ 5.5-6.0 ppm range.
-
Methoxy Protons (3H): A sharp singlet at approximately δ 3.8 ppm is characteristic of the -OCH₃ group.
-
Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 4.0-6.0 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Signals for the 11 aromatic carbons will appear in the δ 114-160 ppm region. The carbon bearing the methoxy group and the carbons of the pyridine ring attached to or adjacent to the nitrogen will be distinct.
-
Alpha-Carbon: The carbon of the -CH(OH)- group is expected around δ 70-80 ppm.
-
Methoxy Carbon: The -OCH₃ carbon will show a signal around δ 55 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹, typically 3010-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹, typically 2850-2960 cm⁻¹ for the methoxy and alpha-CH groups.
-
C=C and C=N Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region, corresponding to the aromatic rings.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, corresponding to the alcohol and ether C-O bonds.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 215.
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of water (M-18), loss of the pyridyl group, or cleavage to form the stable 4-methoxybenzyl cation (m/z = 121).
Part 4: Synthesis and Reactivity
Core Synthetic Strategy
The most direct and common laboratory-scale synthesis of diaryl carbinols like (4-Methoxyphenyl)(pyridin-2-yl)methanol involves a nucleophilic addition to a carbonyl group, typically via a Grignard reaction.
Causality Behind Experimental Choice: The Grignard reaction is a robust and reliable method for C-C bond formation. There are two primary convergent pathways for this synthesis:
-
Pathway A: Reaction of 2-pyridylmagnesium bromide with 4-methoxybenzaldehyde.
-
Pathway B: Reaction of 4-methoxyphenylmagnesium bromide with pyridine-2-carboxaldehyde.
Pathway B is often preferred in practice. The causality is twofold: first, 4-methoxyphenylmagnesium bromide is generally more stable and easier to handle than its pyridyl counterpart. Second, pyridine-2-carboxaldehyde is a commercially available and stable starting material. The electron-donating methoxy group on the Grignard reagent enhances its nucleophilicity, driving the reaction efficiently.
Caption: Synthetic workflow for (4-Methoxyphenyl)(pyridin-2-yl)methanol.
Experimental Protocol: Grignard Synthesis (Pathway B)
This protocol is a representative methodology and must be adapted and performed with strict adherence to laboratory safety standards by qualified personnel.
-
Grignard Reagent Preparation: a. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). b. Add a small volume of anhydrous tetrahydrofuran (THF). c. In the dropping funnel, dissolve 4-bromoanisole (1.0 eq) in anhydrous THF. d. Add a small portion of the 4-bromoanisole solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and heat), add a small crystal of iodine or gently warm the flask. e. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the resulting dark grey solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Nucleophilic Addition: a. In a separate flame-dried flask under nitrogen, dissolve pyridine-2-carboxaldehyde (1.05 eq) in anhydrous THF. b. Cool this solution to 0°C using an ice bath. c. Slowly transfer the prepared Grignard reagent to the aldehyde solution via cannula. d. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup and Purification: a. Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure (4-Methoxyphenyl)(pyridin-2-yl)methanol.
Reactivity Profile
The molecule's reactivity is dominated by its secondary alcohol and the electronic nature of its two aromatic rings.
-
Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, (4-methoxyphenyl)(pyridin-2-yl)methanone, using a variety of reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or under Swern or Dess-Martin conditions.
-
Esterification/Etherification: The hydroxyl group can participate in standard esterification (with acid chlorides or anhydrides) and etherification (e.g., Williamson ether synthesis) reactions.
-
Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA).
Part 5: Applications in Research and Drug Development
The true value of a chemical intermediate is defined by its applications. While (4-Methoxyphenyl)(pyridin-2-yl)methanol itself is not an end-product therapeutic, it is a crucial precursor for molecules with significant pharmacological potential, particularly in the domain of pain and inflammation.
Antagonism of TRPV3 Channels
Recent pharmacological research has identified pyridinyl methanol derivatives as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[8] TRPV3 is a calcium-permeable channel expressed in sensory neurons and skin keratinocytes, and it is strongly implicated in the sensation of pain, inflammation, and skin disorders.[8]
The (4-Methoxyphenyl)(pyridin-2-yl)methanol scaffold serves as a key structural motif for these antagonists. Systematic optimization of this core structure has led to the identification of novel drug candidates that show efficacy in preclinical models of neuropathic and central pain.[8] The diaryl carbinol core allows for precise spatial orientation of the two aromatic rings, which is critical for high-affinity binding to the TRPV3 channel.
Caption: Mechanism of TRPV3 antagonism in pain signaling.
Broader Pharmaceutical Significance
Beyond TRPV3, diaryl carbinols containing a pyridyl moiety are fundamental building blocks for a range of pharmacologically active agents, including antihistamines like carbinoxamine.[9] The structural features of (4-Methoxyphenyl)(pyridin-2-yl)methanol—a chiral center, a hydrogen bond donor/acceptor (OH), and two distinct aromatic systems—make it an attractive starting point for library synthesis in drug discovery campaigns targeting a wide array of enzymes and receptors.
Part 6: Safety and Handling
While toxicological data for this specific compound is not extensively published, the general class of substituted benzyl alcohols and pyridines requires careful handling. The following information is based on related compounds and general laboratory practice.
| Hazard Class | Statement | Precautionary Measures |
| Skin Irritation | May cause skin irritation.[10][11] | Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10] |
| Eye Irritation | May cause serious eye irritation.[10][11] | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[10] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[10][11] | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes.[10] |
| Handling | All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[3] Handle only by those with specialized knowledge.[3] | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] |
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
PubChem. 4-Methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methoxy-alpha-(4-methoxyphenyl)-alpha-phenylbenzenemethanol. National Center for Biotechnology Information. [Link]
-
LookChem. 4-Methoxybenzyl Alcohol CAS 105-13-5. [Link]
-
PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
-
Hoffman Fine Chemicals. (4-Methoxyphenyl)(pyridin-2-yl)methanol. [Link]
-
PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. National Center for Biotechnology Information. [Link]
- Google Patents. Production process of p-methoxybenzyl alcohol.
-
PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Chemsrc. bis(4-methoxyphenyl)-pyridin-2-yl-methanol. [Link]
-
YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]
-
YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lehigh.edu [lehigh.edu]
- 8. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
